molecular formula C17H25N7S B6442065 4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640950-61-2

4-cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6442065
CAS No.: 2640950-61-2
M. Wt: 359.5 g/mol
InChI Key: DSHMRCZADTWKHD-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound known for its multifaceted applications in scientific research and industry. It contains a pyrimidine core substituted with cyclobutyl, methylsulfanyl, and piperazinyl groups, along with a triazole moiety, which contribute to its distinct chemical properties and biological activities. This intricate molecular architecture enhances its versatility, enabling it to participate in various chemical reactions and interact with diverse biological targets.

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties in more detail. It would also be interesting to investigate its biological activity, given the known activities of other compounds containing similar functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine involves several key steps, including cyclobutylation, methylation, and piperazine functionalization, coupled with the introduction of the triazole ring. Standard synthetic routes involve:

  • Cyclobutylation: : Employing cyclobutyl halides and nucleophiles under basic conditions.

  • Methylsulfanyl Introduction: : Utilizing thiol reagents in the presence of methylating agents like methyl iodide.

  • Pyrimidine Core Construction: : Achieved through condensation reactions involving suitable pyrimidine precursors.

  • Triazole Ring Formation: : Utilizing azide-alkyne cycloaddition (Click chemistry) for triazole incorporation.

Industrial Production Methods

On an industrial scale, the production is streamlined using batch or continuous-flow reactors ensuring optimal reaction conditions, such as controlled temperatures, pressures, and catalyst concentrations. Green chemistry approaches are increasingly adopted to minimize environmental impact, focusing on atom economy and waste reduction.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Interaction with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reaction with reducing agents such as sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the cyclobutyl and piperazine moieties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide under mild conditions.

  • Reduction: : Sodium borohydride in protic solvents.

  • Substitution: : Halogenated reagents in polar aprotic solvents like dimethylformamide (DMF).

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of corresponding alcohols or amines.

  • Substitution: : Varied substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Cyclobutyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine serves numerous scientific research applications:

  • Chemistry: : Utilized as a building block for synthesizing complex molecules.

  • Biology: : Studied for its potential as a biochemical probe due to its interaction with specific enzymes.

  • Medicine: : Investigated for its therapeutic potential in treating certain diseases due to its biological activity.

  • Industry: : Applied in materials science for its role in developing novel polymers and functional materials.

Mechanism of Action

The compound's mechanism of action involves specific binding to molecular targets, such as enzymes or receptors, altering their activity. This interaction may modulate biochemical pathways, influencing cellular functions:

  • Molecular Targets: : Proteins, nucleic acids, and cell membrane receptors.

  • Pathways: : Involvement in signaling cascades, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-2-(methylthio)pyrimidine

  • 4-Cyclobutyl-2-(methylsulfanyl)-6-aminopyrimidine

Uniqueness

The compound stands out due to its unique substitution pattern, particularly the combination of the cyclobutyl group with the triazole-containing piperazine moiety. This specific structural arrangement enhances its versatility in scientific applications compared to its analogs, offering distinct interaction profiles and reactivity.

Properties

IUPAC Name

4-cyclobutyl-2-methylsulfanyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7S/c1-25-17-20-15(14-3-2-4-14)13-16(21-17)23-10-7-22(8-11-23)9-12-24-18-5-6-19-24/h5-6,13-14H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHMRCZADTWKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)CCN3N=CC=N3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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